molecular formula C14H14BrN3O B12985619 (S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one

(S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B12985619
M. Wt: 320.18 g/mol
InChI Key: GXIIWGOISWRGIH-NSHDSACASA-N
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Description

(S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one is a chiral compound featuring a bromophenyl group, a pyrrolidinyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde, pyrrolidine, and appropriate pyrimidine derivatives.

    Key Steps:

    Reaction Conditions: Common conditions include the use of organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and bases like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: Used in the development of biological probes to study enzyme activity and protein interactions.

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating neurological disorders and cancers due to its ability to interact with specific molecular targets.

Industry

    Pharmaceutical Intermediates: Utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidinyl group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one: The enantiomer of the compound, which may exhibit different biological activities.

    6-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one: A similar compound with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

    6-(4-Methylphenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one: A derivative with a methyl group, which may have different pharmacokinetic properties.

Uniqueness

(S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one is unique due to its specific stereochemistry and the presence of the bromophenyl group, which can significantly influence its biological activity and binding properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

4-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H14BrN3O/c15-10-5-3-9(4-6-10)12-8-13(19)18-14(17-12)11-2-1-7-16-11/h3-6,8,11,16H,1-2,7H2,(H,17,18,19)/t11-/m0/s1

InChI Key

GXIIWGOISWRGIH-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Br

Canonical SMILES

C1CC(NC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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